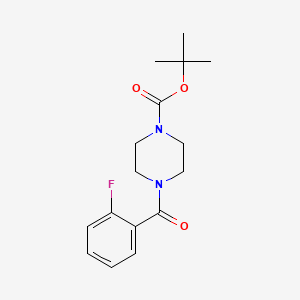

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O3 and a molecular weight of 308.35 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of tert-butyl 4-piperazinecarboxylate with 2-fluorobenzoyl chloride under controlled conditions to yield the desired compound. The structural formula is represented as follows:This compound features a piperazine ring, which is crucial for its interaction with biological targets.

Antitumor Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Some studies suggest that they may possess anxiolytic and antidepressant properties due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The specific effects of this compound on these systems remain an area for future research.

Drug Development

The compound's structural features make it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its ability to selectively inhibit specific enzymes involved in disease progression highlights its potential as a lead compound in medicinal chemistry.

Formulation Strategies

Given its lipophilic nature due to the tert-butyl group, formulation strategies such as liposomal encapsulation or solid lipid nanoparticles could enhance bioavailability and therapeutic efficacy. These strategies are critical for improving the pharmacokinetic profiles of piperazine-based drugs.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines | Suggests potential for breast cancer therapy |

| Study B | Showed modulation of serotonin receptors in animal models | Indicates possible use in treating anxiety disorders |

| Study C | Evaluated pharmacokinetics in vivo; favorable absorption profile | Supports further development as an oral medication |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the nucleophilic substitution of a suitable benzoyl derivative with tert-butyl piperazine. The compound can be characterized by its molecular formula and a molecular weight of approximately 295.34 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been reported to exhibit inhibitory activity against certain enzymes involved in metabolic pathways, which can influence various physiological processes.

- Receptor Modulation : The compound may act as a modulator for specific receptors, contributing to its therapeutic effects.

2.2 Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of piperazine compounds, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, analogs have shown IC50 values in the micromolar range against ovarian cancer cells .

- Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

3.1 Anticancer Studies

In a study published in the journal Molecules, researchers investigated the anticancer properties of piperazine derivatives. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell viability with an IC50 value around 30 µM for ovarian cancer cells .

3.2 Enzyme Inhibition Studies

A study focused on the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, found that certain piperazine derivatives exhibited selective inhibition with competitive behavior . Although specific data for this compound was not highlighted, it suggests potential for further exploration in this area.

4. Data Table: Biological Activity Overview

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer Activity | Ovarian Cancer Cells | ~30 µM | |

| Enzyme Inhibition | MAGL | Not specified |

5. Conclusion

This compound presents a compelling profile for further research in medicinal chemistry. Its potential anticancer properties and enzyme inhibition capabilities warrant additional studies to elucidate its mechanisms and therapeutic applications fully. Future investigations should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its pharmacokinetic properties.

Propiedades

IUPAC Name |

tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDOYLDOBIHDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.